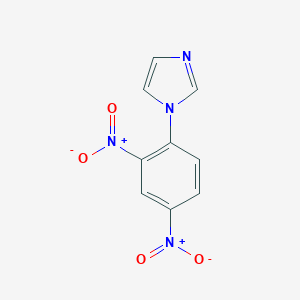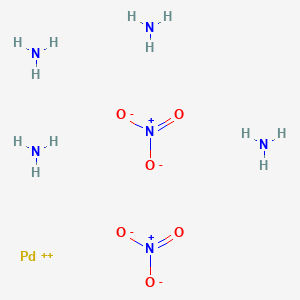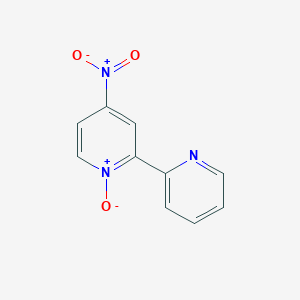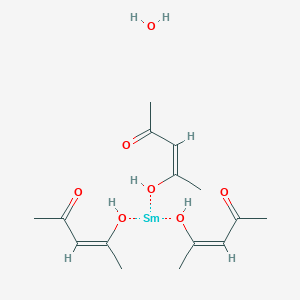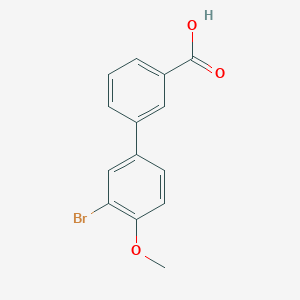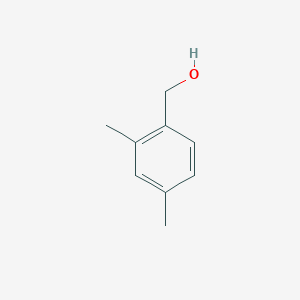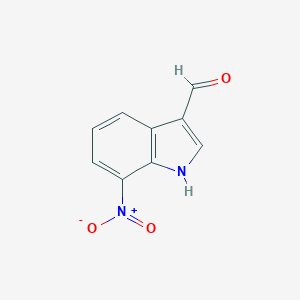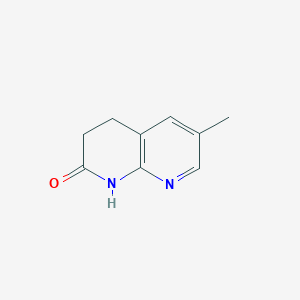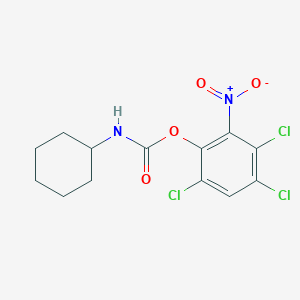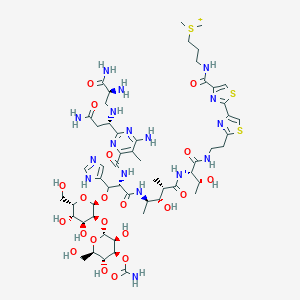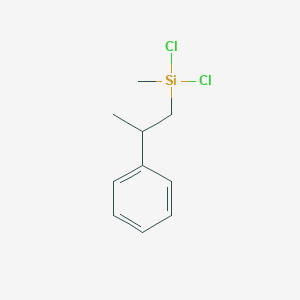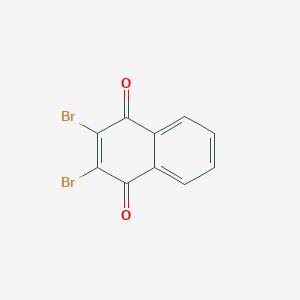
2,3-Dibromo-1,4-naphthoquinone
Overview
Description
Synthesis Analysis
The synthesis of analogs from 2,3-dibromo-1,4-naphthoquinone involves several steps, including bromination and cross-coupling reactions. Salunke-Gawali et al. (2014) synthesized homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone, starting from this compound, and proposed a reaction mechanism for their formation (Salunke-Gawali et al., 2014). This synthesis showcases the versatility of this compound as a precursor in organic synthesis.
Molecular Structure Analysis
The molecular structure of derivatives synthesized from this compound has been studied using X-ray diffraction, revealing intricate details about their crystalline form. The molecular structures of certain derivatives illustrate the impact of intramolecular hydrogen bonding and π–π stacking interactions on their stability and arrangement (Salunke-Gawali et al., 2014).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including palladium-catalyzed cross-coupling reactions, to yield a wide array of derivatives with potential biological activity. da Silva et al. (2013) synthesized 2,3-diyne-1,4-naphthoquinone derivatives via the Sonogashira cross-coupling reaction, demonstrating the compound's utility in producing molecules with potential cytotoxic activity (da Silva et al., 2013).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and coloration, are influenced by their molecular structure. The UV–Vis spectra of certain analogs exhibit broad charge transfer bands, indicating their potential application in dyeing and coloration processes (Salunke-Gawali et al., 2014).
Chemical Properties Analysis
The reactivity of this compound with various nucleophiles and its ability to undergo nucleophilic substitution reactions highlight its chemical versatility. This reactivity forms the basis for synthesizing a wide array of compounds, including those with potential antimicrobial and antifungal properties, as demonstrated in studies evaluating the biological activity of naphthoquinone derivatives (Verma & Singh, 2015).
Scientific Research Applications
Synthesis of Derivatives for Cytotoxic Activity : 2,3-Dibromo-1,4-naphthoquinone is used in the synthesis of derivatives such as 2,3-diyne-1,4-naphthoquinone, which show potential cytotoxic activity against various tumor cell lines, including ovarian adenocarcinoma, metastatic prostate cancer, and bronchoalveolar lung carcinoma (da Silva et al., 2013).
Chemical Synthesis and Characterization : It serves as a precursor in the synthesis of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone analogues, which are characterized by their distinct chemical structures and properties (Salunke-Gawali et al., 2014).
Role in Synthesis of Other Naphthoquinones : The compound is instrumental in synthesizing various naphthoquinones like 2,3-dialkyl-6,7-dichloro- and 2,3-dialkyl-6,7-dibromo-1,4-naphthoquinones, which have potential applications in organic chemistry (Ashnagar et al., 1988).
Production of Novel Compounds : It reacts with 2-aminothiazole to form naphtho[2',3':4,5]imidazo[2,1-b][1,3]thiazole-5,10-dione, a compound with potential scientific significance (Khalafy et al., 2010).
Biological Activity and Utility : this compound's derivatives have been explored for various biological activities, such as antifungal, antibacterial, anticancer, antiplatelet, anti-inflammatory, anti-allergic, and anti-HIV properties (Maurya, 2020).
Antimicrobial and Fungicidal Activity : Aminopyrazole derivatives of 2,3-dichloro-1,4-naphthoquinone show significant antimicrobial and fungicidal activities, with some compounds displaying high activity against specific test cultures (Polish et al., 2019).
Further Cytotoxic Derivatives Synthesis : It is used to create additional 2,3-diyne-1,4-naphthoquinone derivatives with cytotoxic potential against tumor cell lines (da Silva et al., 2012).
Naphthoquinones with Antitumor Activities : Derivatives synthesized from this compound have been tested for antitumor activities and discussed in terms of their molecular properties (Valderrama et al., 2008).
Mechanism of Action
Target of Action
The primary target of 2,3-Dibromo-1,4-naphthoquinone (2,3-DBNQ) is the enzyme squalene epoxidase . This enzyme plays a crucial role in the biosynthesis of ergosterol , an essential component of fungal cell membranes .
Mode of Action
2,3-DBNQ functions as an inhibitor of squalene epoxidase . It also acts as a time-dependent inhibitor of the enzyme NMNAT1, showing competition with NMN and ATP .
Biochemical Pathways
The inhibition of squalene epoxidase by 2,3-DBNQ disrupts the biosynthesis of ergosterol . In the case of NMNAT1, this compound interferes with the reversible production of NAD+ from NMN+ and ATP .
Pharmacokinetics
Its effectiveness as a time-dependent inhibitor suggests that it may have a significant residence time in the body .
Result of Action
The inhibition of squalene epoxidase leads to a disruption in the integrity of fungal cell membranes due to the lack of ergosterol . The inhibition of NMNAT1 could potentially affect various cellular processes due to the role of NAD+ in numerous biochemical reactions .
Action Environment
The action, efficacy, and stability of 2,3-DBNQ can be influenced by various environmental factors. For instance, it undergoes a photochemical reaction with 2-methoxy-1-alkene to yield derivatives of 2-(2-alkanonyl)-1,4-naphthoquinone . This suggests that light exposure could potentially affect its activity.
Safety and Hazards
Future Directions
Naphthoquinones, including 2,3-Dibromo-1,4-naphthoquinone, have a wide range of pharmacological potential, including antidiabetic activity . They are interesting leads for the development of novel compounds of potential use in various therapeutic settings . The generation of reactive oxygen species and modulation of redox signaling are properties of naphthoquinones that render them interesting for future research .
properties
IUPAC Name |
2,3-dibromonaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMABVOYZJWFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157580 | |
| Record name | 2,3-Dibromo-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13243-65-7 | |
| Record name | 2,3-Dibromo-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13243-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromo-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013243657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 2,3-diphenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-naphthoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromo-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromo-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,3-dibromo-1,4-naphthoquinone?
A1: this compound has the molecular formula C10H4Br2O2 and a molecular weight of 315.94 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A: this compound can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H-NMR, 13C-NMR, DEPT-NMR, and GCMS. [, ] These techniques provide information about the functional groups, carbon-hydrogen framework, and overall structure of the molecule. [, , ]
Q3: Are there any known applications of this compound in material science?
A: While the provided research primarily focuses on the biological activity and chemical synthesis of this compound, its incorporation into Photosystem I (PSI) to alter electron transfer bioenergetics has been explored. [] This suggests potential applications in bio-inspired energy materials, though further research is needed in this area.
Q4: Has this compound shown any promising activity against parasites?
A: Yes, this compound (TR 002) has demonstrated leishmanicidal activity against Leishmania donovani, albeit less effectively than its analog 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (TR 001). []
Q5: What synthetic routes are commonly employed to synthesize this compound?
A: this compound can be synthesized from 1,4-naphthoquinone by reacting it with bromine in dichloromethane at room temperature. [, ] This reaction yields this compound, which can be further derivatized using Sonogashira coupling reactions with various terminal alkynes. []
Q6: Has this compound been investigated using computational chemistry methods?
A: Yes, density functional theory (DFT) calculations have been employed to predict the vibrational frequencies of this compound. [] These calculations helped assign bands in experimental FTIR spectra, providing insights into the molecule's vibrational modes. []
Q7: Does this compound exhibit any unique properties in surface-enhanced Raman scattering (SERS)?
A: Research indicates that this compound displays SERS activity in the presence of plasmonic silver nanoparticles. [] Analysis of the SERS spectra has provided information about the orientation of the molecule on the silver nanoparticle surface. []
Q8: Are there any studies exploring the cytotoxicity of this compound derivatives?
A: Yes, several 2,3-diyne-1,4-naphthoquinone derivatives, synthesized from this compound via Sonogashira coupling, have been evaluated for their cytotoxic potential against various cancer cell lines. [] Notably, 2,3-di(3-hydroxy-3-methylbut-1-in-1-yl)-1,4-naphthoquinone demonstrated potent cytotoxicity with IC50 values below 2 µg/mL. []
Q9: What are the potential applications of this compound in medicinal chemistry?
A9: Research suggests that this compound and its derivatives hold potential as lead compounds for developing:
- Acaricides: Their toxicity against house dust mites makes them promising candidates for controlling these allergens. []
- Antileishmanial drugs: The compound's activity against Leishmania donovani warrants further investigation for treating leishmaniasis. []
- Anticancer agents: The cytotoxicity observed in enediyne derivatives synthesized from this compound suggests potential for developing anticancer therapies. []
- NMNAT inhibitors: The time-dependent inhibition of NMNAT1 by this compound opens possibilities for targeting NAD biosynthesis, a pathway implicated in cancer and neurodegenerative diseases. []
Q10: Are there any known safety concerns regarding this compound?
A10: While specific toxicity data for this compound is limited within the provided research, its structural similarity to other halogenated naphthoquinones raises concerns about potential toxicity. Further research is crucial to determine its safety profile, including potential long-term effects.
Q11: Can this compound be used as a starting material for synthesizing other valuable compounds?
A11: Yes, this compound serves as a versatile building block for synthesizing various derivatives. For instance:
- Michael adducts: It reacts with w-amino-N-alkylphthalamide derivatives to yield new Michael adducts. [, ]
- 2,3-Diyne-1,4-naphthoquinones: Sonogashira coupling reactions with terminal alkynes afford diverse 2,3-diyne-1,4-naphthoquinone derivatives with potential biological activities. []
- 2,3-Diaryl-1,4-naphthoquinones: Unique rearrangement reactions involving ferrocene as a leaving group provide access to 2,3-diaryl-1,4-naphthoquinones. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



